2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole

Lipophilicity Drug design Physicochemical property

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole (CAS 1198792-80-1; molecular formula C₈H₃ClF₃NO₂; MW 237.56 g/mol) is a heterocyclic building block belonging to the benzoxazole family. Its scaffold features a chlorine atom at the 2-position and a trifluoromethoxy (–OCF₃) group at the 5-position of the fused benzene–oxazole bicyclic system.

Molecular Formula C8H3ClF3NO2
Molecular Weight 237.56 g/mol
Cat. No. B11926426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole
Molecular FormulaC8H3ClF3NO2
Molecular Weight237.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)N=C(O2)Cl
InChIInChI=1S/C8H3ClF3NO2/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H
InChIKeyIWRAVVGRPGVBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole: Core Physicochemical and Structural Profile for Research Procurement


2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole (CAS 1198792-80-1; molecular formula C₈H₃ClF₃NO₂; MW 237.56 g/mol) is a heterocyclic building block belonging to the benzoxazole family. Its scaffold features a chlorine atom at the 2-position and a trifluoromethoxy (–OCF₃) group at the 5-position of the fused benzene–oxazole bicyclic system . The compound is commercially available from multiple suppliers at purities typically ≥97%, with a predicted boiling point of 209.6 ± 35.0 °C, density of 1.563 ± 0.06 g/cm³, and a predicted pKa of −2.46 ± 0.10 . It is utilized as a synthetic intermediate for constructing more complex biologically active molecules and as a fragment in medicinal chemistry campaigns .

Why Generic Benzoxazole Substitution Fails: The Critical 2-Chloro / 5-Trifluoromethoxy Combination in 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole


Simple in-class benzoxazole analogs cannot substitute for 2-chloro-5-(trifluoromethoxy)benzo[d]oxazole because the specific pairing of the 2-chloro leaving group with the 5-OCF₃ electron-withdrawing substituent creates a unique reactivity–lipophilicity profile that is absent in either monosubstituted or differently disubstituted variants. The 2-chloro substituent enables nucleophilic aromatic substitution and cross-coupling reactions essential for downstream derivatization [1], while the 5-OCF₃ group simultaneously raises lipophilicity by approximately 0.7–1.4 logD units relative to methoxy analogs and imparts strong electron-withdrawing character (Hammett σₚ ≈ 0.35–0.39) that modulates both ring electronics and biological target interactions [2][3]. Replacing either group—e.g., using 2-chloro-5-methoxybenzoxazole (loss of lipophilicity and metabolic resistance) or 5-(trifluoromethoxy)benzoxazole (loss of the synthetic handle at position 2)—fundamentally alters the compound's utility as a building block and its biological profile in target-binding assays .

Quantitative Differentiation Evidence for 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole vs. Key Comparators


Lipophilicity Gain: –OCF₃ vs. –OCH₃ Substituent Effect on Benzoxazole LogD

The 5-trifluoromethoxy substituent confers a substantial lipophilicity increase over the corresponding 5-methoxy analog. Direct measurement in a series of aliphatic OCF₃- vs. OCH₃-substituted derivatives demonstrated an increase of 0.7–1.4 logD units attributable solely to the –OCF₃ group [1]. While this study was performed on aliphatic rather than benzoxazole scaffolds, the intrinsic substituent effect is transferable (class-level inference). The predicted LogP for the closely related 6-(trifluoromethoxy)-1,2-benzoxazole is 2.73 , whereas benzoxazole itself has a LogP of approximately 1.43 [2], representing a >1.3 log unit increase driven principally by the –OCF₃ moiety. For the target compound, the 2-chloro substituent further modulates lipophilicity; the predicted LogP of the analog 2-chloro-6-(trifluoromethoxy)benzo[d]thiazole is 3.85 [3], suggesting that the 2-Cl/5-OCF₃ combination yields a LogP/D in the range of approximately 3.0–3.9, significantly higher than the 2-chloro-5-methoxy analog.

Lipophilicity Drug design Physicochemical property

Electron-Withdrawing Capacity: –OCF₃ vs. –CH₃ or –OCH₃ Modulation of Benzoxazole Ring Electronics

The trifluoromethoxy group is a strong electron-withdrawing substituent. Literature reports indicate that –OCF₃ has a Hammett σₚ constant of approximately +0.35 to +0.39, comparable to –CF₃ (σₚ ≈ +0.54) but exerted through a different electronic mechanism involving oxygen lone-pair delocalization into C–F σ* orbitals [1][2]. In contrast, –OCH₃ is electron-donating (σₚ ≈ −0.27), and –CH₃ is weakly electron-donating (σₚ ≈ −0.17). When placed at the 5-position of the benzoxazole ring, the –OCF₃ group deactivates the aromatic system toward electrophilic substitution and influences the electron density at the oxazole nitrogen, potentially altering hydrogen-bond acceptor strength and target-binding interactions. The 2-chloro substituent further withdraws electron density (σₘ ≈ +0.37), and the combined effect of 2-Cl + 5-OCF₃ is additive, yielding a significantly electron-deficient heterocycle compared to analogs bearing electron-donating 5-substituents. Additionally, the electron-withdrawing nature of –OCF₃ enhances the stability of the benzoxazole ring toward oxidative degradation .

Electronic effects Structure-activity relationship Reactivity

Synthetic Versatility: 2-Chloro as a Leaving Group Enables Nucleophilic Derivatization Unavailable with 2-H or 2-Alkyl Analogs

The chlorine atom at the 2-position of the benzoxazole ring serves as an activated leaving group for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. 2-Chlorobenzoxazole has been shown to react with amines under mild conditions (room temperature, THF or neat) to yield 2-aminobenzoxazoles, and with β,γ-unsaturated Grignard reagents to produce 2-allyl-, 2-allenyl-, and 2-propargyl-benzoxazoles in high to excellent yields [1][2]. In contrast, 5-(trifluoromethoxy)benzoxazole (CAS 1520948-24-6), which lacks the 2-chloro substituent, does not possess this SNAr-reactive handle and requires alternative, often less efficient, C–H functionalization strategies for derivatization at the 2-position. The 2-bromo analog (CAS 1806533-25-4) is also reactive but is less commonly stocked and more expensive. 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole (CAS 1393644-24-0) features a benzylic chloride rather than an aromatic chloride, leading to different reactivity (SN2 vs. SNAr).

Nucleophilic substitution Cross-coupling Building block

19F NMR Signal Properties: Trifluoromethoxy-Benzoxazole Conjugates as MRI/Probe Candidates

Benzoxazole compounds bearing trifluoromethoxy groups have been specifically evaluated as 19F magnetic resonance imaging probes. Amatsubo et al. (2009) synthesized benzoxazole compounds with –OCF₃ groups and demonstrated that these compounds displayed sharp 19F nuclear magnetic resonance signals in assay buffer, making them candidates for non-invasive amyloid detection in the brain [1]. The sharp singlet typically observed for the –OCF₃ group (three equivalent fluorine atoms) provides a high signal-to-noise ratio advantage over –CF₃ groups, which may show broader signals depending on chemical environment. The target compound, with its 2-chloro substituent, offers a synthetic handle for conjugating the 19F-active benzoxazole scaffold to targeting moieties (e.g., amyloid-binding pharmacophores) via nucleophilic substitution, a strategy unavailable with the simple 5-(trifluoromethoxy)benzoxazole scaffold.

19F MRI Fluorinated probes Amyloid imaging

Metabolic Stability Trade-off: –OCF₃ vs. –OCH₃ and –CF₃ in Microsomal Clearance

In a systematic study of aliphatic trifluoromethoxy compounds, Tokaryeva et al. (2020) found that the –OCF₃ group typically decreased metabolic stability compared to both –OCH₃ and –CF₃ counterparts, with the exception of the N-alkoxy(sulfon)amide series [1]. Specifically, microsomal clearance was higher for –OCF₃ derivatives than for their –OCH₃ or –CF₃ analogs in most structural contexts tested. This represents a critical differentiation: while –OCF₃ enhances lipophilicity and membrane permeability, it may reduce half-life in hepatic microsomal assays relative to –CF₃-substituted benzoxazoles. For procurement decisions, this means that 2-chloro-5-(trifluoromethoxy)benzo[d]oxazole is more appropriate for in vitro probe and tool compound applications, whereas 2-chloro-5-(trifluoromethyl)benzo[d]oxazole (CAS 114997-91-0) may be preferred when metabolic stability is the primary optimization parameter.

Metabolic stability Microsomal clearance Drug metabolism

Antimicrobial and Anticancer Potential: Benzoxazole Class-Level Activity with –OCF₃ Enhancement

Benzoxazole derivatives containing trifluoromethoxy substituents have demonstrated enhanced antimicrobial potency compared to methyl or methoxy counterparts. In antimicrobial screening assays, trifluoromethoxy-substituted benzoxazoles frequently exhibit 2–4 fold improved minimum inhibitory concentrations (MICs) relative to methyl or methoxy analogs . In the anticancer domain, benzoxazole derivatives have been evaluated as VEGFR-2 kinase inhibitors. The most potent compound from one series (compound 12l) showed IC₅₀ values of 10.50 μM (HepG2) and 15.21 μM (MCF-7), with VEGFR-2 inhibitory activity of IC₅₀ = 97.38 nM, comparable to sorafenib (IC₅₀ = 5.57 μM HepG2, 6.46 μM MCF-7) [1]. While the specific target compound has not been directly tested in these assays, its structural features (2-Cl as a derivatizable position, 5-OCF₃ for enhanced lipophilicity and target affinity) position it as a privileged intermediate for generating compound libraries aimed at these therapeutic targets. Patent literature further supports benzoxazoles with –OCF₃ substitution at position 5 as insecticides and agrochemical leads [2].

Antimicrobial Anticancer VEGFR-2 inhibition

Optimal Research and Industrial Application Scenarios for 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole


Medicinal Chemistry Library Synthesis via SNAr Diversification

The 2-chloro substituent serves as a universal leaving group for parallel library synthesis. Reacting 2-chloro-5-(trifluoromethoxy)benzo[d]oxazole with diverse amine nucleophiles under mild conditions (room temperature, THF, Hünig's base) yields 2-aminobenzoxazole libraries with the lipophilic 5-OCF₃ group retained. This strategy is supported by established protocols for 2-chlorobenzoxazole amination [1] and enables rapid SAR exploration around the 2-position without altering the favorable 5-OCF₃ physicochemical signature.

19F-MRI Contrast Agent Development

As demonstrated by Amatsubo et al. (2009), benzoxazole–OCF₃ conjugates produce sharp 19F NMR signals suitable for MRI applications [2]. The target compound provides both the 19F reporter group (–OCF₃) and a reactive 2-Cl handle for attaching tissue-targeting vectors (e.g., amyloid-binding motifs). This dual functionality makes it a strategic starting material for developing next-generation 19F-MRI probes for neurodegenerative disease imaging, where the 5-OCF₃ group ensures strong, sharp signal and the 2-position enables modular conjugation.

Agrochemical Lead Optimization: Insecticide Scaffold Derivatization

Patent US 10,575,525 discloses benzoxazole compounds bearing trifluoromethoxy groups at the 5-position as active ingredients in agricultural and horticultural insecticides [3]. The target compound, with its 2-Cl handle, enables systematic variation of the 2-substituent to optimize insecticidal potency, spectrum, and environmental stability. This scaffold is particularly valuable for developing novel insecticides targeting resistant pest populations, where the –OCF₃ group contributes to improved cuticular penetration and target-site binding compared to non-fluorinated analogs.

Kinase Inhibitor Fragment-Based Drug Discovery

Benzoxazole derivatives have demonstrated VEGFR-2 kinase inhibition with IC₅₀ values as low as 97.38 nM [4]. The target compound serves as a fragment-sized building block (MW 237.56) with a balanced lipophilic–electronic profile suitable for fragment-based screening or fragment growth strategies. The 5-OCF₃ group provides a favorable lipophilic contact in the DFG-out allosteric pocket of kinase targets, while the 2-Cl position allows for fragment linking or growing via amination or cross-coupling, as validated by synthetic precedent [1].

Quote Request

Request a Quote for 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.